molecular formula C6H13NO3 B1303705 2,4-Dihydroxy-3,3-dimethylbutanamide CAS No. 4417-86-1

2,4-Dihydroxy-3,3-dimethylbutanamide

Cat. No. B1303705
CAS RN: 4417-86-1
M. Wt: 147.17 g/mol
InChI Key: VNQLNIMYRMBBIN-UHFFFAOYSA-N
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Description

The compound 2,4-Dihydroxy-3,3-dimethylbutanamide is not directly mentioned in the provided papers. However, we can infer some information based on closely related compounds. For instance, 2-Amino-2,3-dimethylbutanamide, a compound with a similar structure, was synthesized through the reaction of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, resulting in a racemic mixture characterized crystallographically with intermolecular hydrogen bonds forming a three-dimensional network .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation led to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Anionic polymerization was used to polymerize 2,3-dimethylbutadiene, with the polymer's structure varying with temperature . These methods suggest that the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide could potentially involve similar techniques, such as photoirradiation or anionic polymerization, depending on the desired structural properties.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dihydroxy-3,3-dimethylbutanamide has been determined using techniques like single crystal X-ray analysis, which revealed a slightly distorted square-planar arrangement in the case of the cyclobutane ring . The crystal structure of 2,3-dibromo-2,3-dimethylbutane showed a disordered nature with multiple orientations in the crystal . These findings suggest that the molecular structure of 2,4-Dihydroxy-3,3-dimethylbutanamide could also be complex and may require advanced techniques for accurate determination.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the dehydration of 2,3-dimethylbutan-2,3-diol, which proceeds through two successive stages with the formation of enol and diene structures . Another reaction is the (2 + 4) cycloaddition of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene to form tetrahydro-1,2-benzisoxazole . These reactions indicate that 2,4-Dihydroxy-3,3-dimethylbutanamide may also undergo complex reactions, possibly involving dehydration or cycloaddition processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For instance, the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions . The polymerization of 2,3-dimethylbutadiene showed temperature-dependent properties, with the content of the 1,2-unit in the polymer varying with the polymerization temperature . These insights suggest that the physical and chemical properties of 2,4-Dihydroxy-3,3-dimethylbutanamide would likely be influenced by factors such as temperature and intermolecular interactions.

Scientific Research Applications

Synthesis and Reactivity

The compound has been utilized in various synthetic and reactivity studies. For instance, it has been involved in the synthesis of 3-(2-chloroalkyl)-2,2-dihaloaziridines via cycloaddition, leading to the formation of N-substituted 2,4-dichloro-3,3-dimethylbutanamides, which are further converted into 3-chloropyrrolidin-2-ones under alkaline conditions (Shinkevich et al., 2008).

Metabolism Studies

The compound has also been a subject in metabolism studies. For example, research on N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (and its isomer) in rats identified several unique metabolites, including decyanated and cyclic compounds (Tomigahara et al., 2006).

Glass Forming Monohydroxy Alcohols

In the context of glass-forming monohydroxy alcohols, the dynamics of compounds like 2,2-dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol have been investigated using field cycling 1H NMR relaxometry, providing insights into molecular reorientations and self-diffusion coefficients (Carignani et al., 2018).

Synthetic Methodologies

The compound has been synthesized through various methodologies. For instance, synthesis of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and related pyridines have been achieved, demonstrating its utility in creating complex organic structures (Drabina et al., 2008).

Intermediate in Sweetener Synthesis

It is an important intermediate in the synthesis of Neotame, a high-intensity sweetener. The synthesis of 3,3-dimethylbutanol and 3,3-dimethylbutanal, critical in Neotame production, has been studied extensively (Tanielyan & Augustine, 2012).

Crystallographic Characterization

Its crystallographic characterization has been achieved, as seen in the study of 2-amino-2,3-dimethylbutanamide, providing valuable data for structural analysis (Yin, 2010).

Wastewater Treatment

The compound has been employed in wastewater treatment studies, particularly in the electrochemical oxidation of dihydroxybenzoic acid at platinized titanium electrodes, indicating its potential role in environmental remediation processes (de Lima Leite et al., 2003).

Quantum-Chemical Research

Quantum-chemical research has explored the reaction mechanisms involving similar compounds, enhancing understanding of chemical processes at a molecular level (Kovalskyi et al., 2013).

Aldol Addition and Cyanhydrin Formation

The compound has been studied in the context of aldol addition and cyanhydrin formation, showing its utility in organic synthesis and transformation processes (Abu-Salem et al., 2008).

Anticonvulsant and Pain-Attenuating Properties

It has been explored for its potential in medicinal chemistry, particularly in primary amino acid derivatives showing anticonvulsant and pain-attenuating properties (King et al., 2011).

Safety And Hazards

The safety data sheet for 2,4-Dihydroxy-3,3-dimethylbutanamide suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQLNIMYRMBBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377336
Record name 2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3,3-dimethylbutanamide

CAS RN

4417-86-1
Record name 2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Tomigahara, N Isobe, H Kaneko… - Journal of agricultural …, 2006 - ACS Publications
Rats were orally dosed with a 1:1 diastereomixture of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (Delaus, S-2900) and N-[(S)-1-(2,4-dichlorophenyl)ethyl]-2-…
Number of citations: 8 pubs.acs.org
H Schittl, RM Quint, N Getoff - Radiation Physics and Chemistry, 2007 - Elsevier
The radiolysis of aqueous vitamin B5 (pantothenic acid) has been investigated under various experimental conditions. The highest vitamin degradation (G=3.22) was observed in …
Number of citations: 7 www.sciencedirect.com
IO Aparin, GV Proskurin, AV Golovin… - The Journal of …, 2017 - ACS Publications
Oligonucleotide probes labeled with pyrene pairs that form excimers have a number of applications in hybridization analysis of nucleic acids. A long excited state lifetime, large Stokes …
Number of citations: 37 pubs.acs.org
H Yoneyama, K Hosohata, D Jin, I Yoshida… - Bioorganic & Medicinal …, 2022 - Elsevier
Fourteen novel vanin-1 inhibitors coded OMP-# were designed from RR6 and successfully synthesized by a nucleophilic addition–elimination reaction of the pantetheinic acid-derived …
Number of citations: 4 www.sciencedirect.com
DY Lukina, VD Strelkov, LV Dyadyuchenko… - Russian Journal of …, 2018 - Springer
D-Pantoic acid amide obtained by treatment of D-(–)-pantolactone with ammonia reacted with acetic anhydride in the presence of perchloric acid to give 5-[2-(acetoxy)-1,1-dimethylethyl]…
Number of citations: 1 link.springer.com
C Spry, C Macuamule, Z Lin, KG Virga, RE Lee… - PloS one, 2013 - journals.plos.org
Growth of the virulent human malaria parasite Plasmodium falciparum is dependent on an extracellular supply of pantothenate (vitamin B 5 ) and is susceptible to inhibition by …
Number of citations: 102 journals.plos.org
LH Mitchell, TR Johnson, GW Lu, D Du… - Journal of medicinal …, 2010 - ACS Publications
A novel nonsteroidal androgen receptor antagonist, (R)-4-(1-benzyl-4,4-dimethyl-2-oxopyrrolidin-3-yloxy)-2-(trifluoromethyl)benzonitrile (1), for the topical control of sebum production is …
Number of citations: 11 pubs.acs.org
J Guan, C Spry, ET Tjhin, P Yang… - Journal of Medicinal …, 2021 - ACS Publications
Malaria-causing Plasmodium parasites are developing resistance to antimalarial drugs, providing the impetus for new antiplasmodials. Although pantothenamides show potent …
Number of citations: 10 pubs.acs.org
AE Pasqua - 2013 - theses.gla.ac.uk
Enamides are an important class of functional group commonly present in natural products and drug candidates. In particular, enamides and dienamides are common in many anti-…
Number of citations: 4 theses.gla.ac.uk
ZD Dunn - 2018 - search.proquest.com
Natural products produced by bacteria have been an excellent source of bioactive small molecules. The diverse structures and bioactivates of natural products make them useful …
Number of citations: 3 search.proquest.com

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